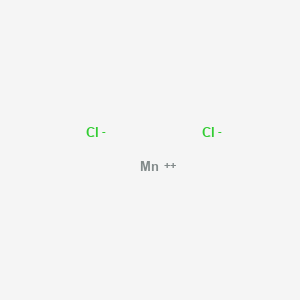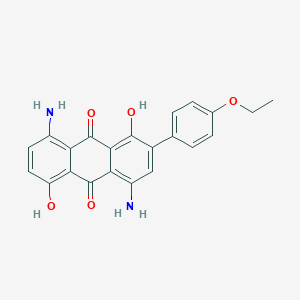
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as AQ4N and has been shown to have promising results in cancer treatment and other areas of research. In
Mecanismo De Acción
The mechanism of action of AQ4N involves its activation in hypoxic conditions. AQ4N is converted to a cytotoxic metabolite by the enzyme NQO1, which is upregulated in hypoxic conditions. The cytotoxic metabolite then produces ROS, which can cause cell death. This mechanism makes AQ4N effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy.
Efectos Bioquímicos Y Fisiológicos
AQ4N has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels in tumors. AQ4N has been shown to have a short half-life in vivo, which can limit its efficacy in some applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AQ4N has several advantages for lab experiments, including its low toxicity in normal cells and its effectiveness in hypoxic tumor cells. However, its short half-life in vivo can limit its efficacy in some applications. AQ4N is also sensitive to light, which can affect its stability in solution.
Direcciones Futuras
There are several future directions for the study of AQ4N. One area of research is the development of combination therapies with traditional chemotherapy drugs. AQ4N has been shown to be effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy. Combination therapy with AQ4N and traditional chemotherapy drugs could improve treatment outcomes for cancer patients.
Another area of research is the development of imaging agents and targeted drug delivery systems using AQ4N. AQ4N can be conjugated with fluorescent dyes or nanoparticles to create imaging agents or targeted drug delivery systems. These systems could improve the specificity and efficacy of cancer treatments.
In conclusion, 9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- (AQ4N) is a synthetic compound that has promising applications in scientific research. Its effectiveness in hypoxic tumor cells and low toxicity in normal cells make it a promising candidate for cancer treatment. Further research is needed to explore the potential of AQ4N in combination therapies and imaging and drug delivery systems.
Métodos De Síntesis
The synthesis of 9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- involves the reaction of 9,10-Anthracenedione with 4-ethoxyaniline in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain AQ4N. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
AQ4N has been studied for its potential applications in cancer treatment. It has been shown to be effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy. AQ4N is activated in hypoxic conditions, leading to the production of reactive oxygen species (ROS) that can cause cell death. This makes AQ4N a promising candidate for combination therapy with traditional chemotherapy drugs.
AQ4N has also been studied for its potential applications in other areas of research, such as imaging and drug delivery. AQ4N can be conjugated with fluorescent dyes or nanoparticles to create imaging agents or targeted drug delivery systems.
Propiedades
Número CAS |
15114-15-5 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- |
Fórmula molecular |
C22H18N2O5 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O5/c1-2-29-11-5-3-10(4-6-11)12-9-14(24)17-19(20(12)26)22(28)16-13(23)7-8-15(25)18(16)21(17)27/h3-9,25-26H,2,23-24H2,1H3 |
Clave InChI |
YYBSEGBOVVQCAU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Otros números CAS |
15114-15-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



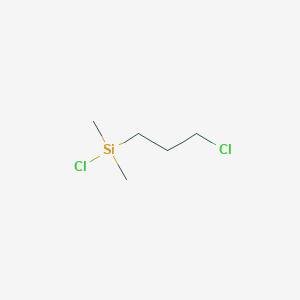
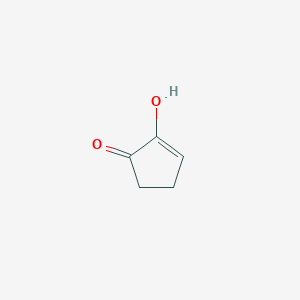
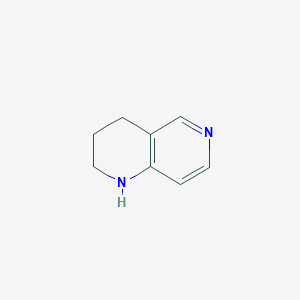
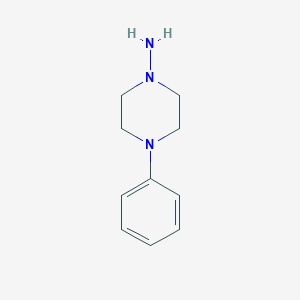
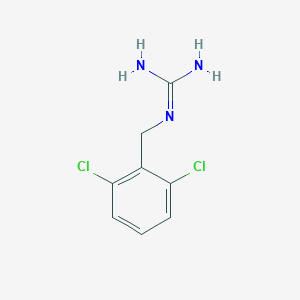
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)
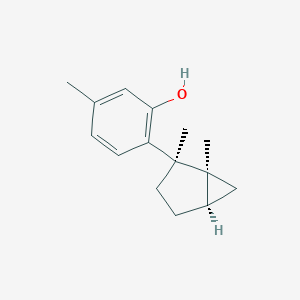

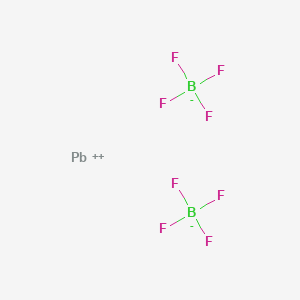
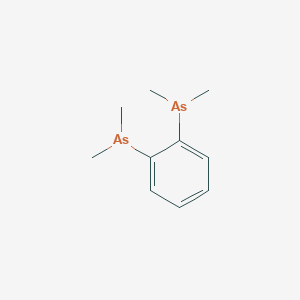

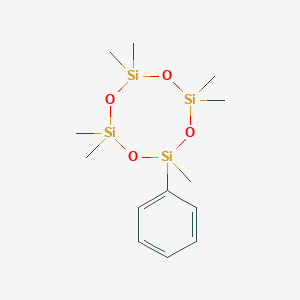
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
